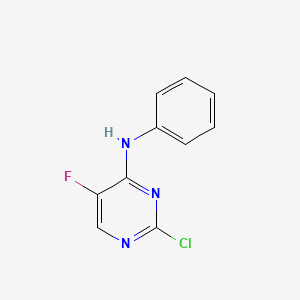

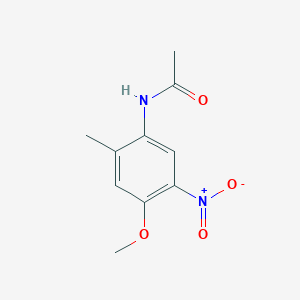

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine involves a reaction with trifluoroacetic acid under reflux conditions . A mixture of this compound (500 mg, 2.24 mmol), 2-methoxy-5-nitrobenzenamine (451 mg, 2.68 mmol) and TFA (0.5 mL) in IPA (20 mL) was heated to reflux for 3 days. The mixture was then diluted with ETOAc and washed with a Na2CO3 solution .Scientific Research Applications

Synthesis and Chemical Reactivity

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine and its derivatives are integral in various chemical syntheses. For instance, compounds like 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, synthesized from chalcone, exhibit significant photophysical properties, making them useful as pigments and dyes (Mellado et al., 2021). Moreover, the synthesis of fluorinated heterocyclic compounds for pharmacological screening includes derivatives of 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine, highlighting their potential in developing new medications with antibacterial and anti-inflammatory properties (Binoy et al., 2021).

Molecular Structure and Stability

Understanding the molecular structure and stability of such compounds is crucial for their application in scientific research. Investigations based on non-covalent interactions in related compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas provide insights into intramolecular non-covalent interactions, which are essential for the development of new drugs and materials (Zhang et al., 2018).

Radiosensitizing Effects in Cancer Treatment

A promising application of these compounds is in cancer treatment. The radiosensitizing effect of novel phenylpyrimidine derivatives on human lung cancer cells via cell cycle perturbation has been demonstrated. These compounds, including variations of N-phenylpyrimidin-2-amine, inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle, suggesting their potential as treatments to improve the effectiveness of radiotherapy for cancer (Jung et al., 2019).

Potential in Antiviral Research

There is also significant interest in the antiviral properties of these compounds. For example, the synthesis and anti-HBV (hepatitis B virus) evaluation of 5-halogenated 2'-deoxy-2'-β-fluoro-4'-azido pyrimidine nucleosides, including derivatives of 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine, have shown potent anti-HBV activity with low cytotoxicity, indicating their potential in antiviral drug development (Guo et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it participates in the conversion of succinate to fumarate and the transfer of electrons to ubiquinone .

Mode of Action

This compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Result of Action

The inhibition of SDH by this compound leads to a disruption in cellular respiration, resulting in decreased ATP production . This can have various molecular and cellular effects, depending on the specific cell type and the energy requirements of the cell .

Properties

IUPAC Name |

2-chloro-5-fluoro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMENDZXFDSRILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine](/img/structure/B1646829.png)

![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B1646850.png)

![6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B1646851.png)